molecular formula C18H16 B155585 1,6-Diphenyl-1,3,5-hexatriene CAS No. 1720-32-7

1,6-Diphenyl-1,3,5-hexatriene

Cat. No.: B155585
CAS No.: 1720-32-7
M. Wt: 232.3 g/mol
InChI Key: BOBLSBAZCVBABY-WOJMPGIJSA-N
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Biochemical Analysis

Biochemical Properties

1,6-Diphenyl-1,3,5-hexatriene is a probe for lipid mono- and bilayers . It localizes to the hydrocarbon regions in lipid mono- and bilayers . The fluorescence of this compound is sensitive to the hydrophobic nature of the solvents, making it a valuable indicator of membrane fluidity .

Cellular Effects

This compound has been used to characterize lipid membrane dynamics in vitro and ex vivo . It can be used to study the fluidity of membranes, which is a critical factor in the stability of liposomes . The fluidity of the membrane directly affects the stability of the liposome .

Molecular Mechanism

Upon applying high pressure to this compound, the reduced molecular symmetry results in the originally forbidden S0 → S1 transition to become allowed that then leads to a 13-times emission enhancement . In the excited state, this compound can change its configuration by rotation–vibration movements .

Temporal Effects in Laboratory Settings

The fluorescence of this compound is sensitive to the nature of the solvents . Changes in the solvent can lead to striking displacements observed in electronic spectra (absorption and fluorescence) over time .

Metabolic Pathways

It is primarily used as a probe to study the properties of lipid membranes .

Transport and Distribution

This compound is a lipophilic molecule . It is expected to be transported and distributed within cells and tissues via lipid bilayers .

Subcellular Localization

This compound localizes to the hydrocarbon regions in lipid mono- and bilayers . This allows it to be used as a probe to study the fluidity and other properties of these membranes .

Preparation Methods

1,6-Diphenyl-1,3,5-hexatriene can be synthesized through various organic synthesis methods. One common method involves the palladium-catalyzed arylation reaction between phenylacetylene and phenyl halides . The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1,6-Diphenyl-1,3,5-hexatriene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into other reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparison with Similar Compounds

1,6-Diphenyl-1,3,5-hexatriene is unique due to its high sensitivity to membrane fluidity and its strong fluorescence when intercalated into membranes. Similar compounds include:

Properties

CAS No.

1720-32-7

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

[(1E)-6-phenylhexa-1,3,5-trienyl]benzene

InChI

InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1?,11-5+,12-6?

InChI Key

BOBLSBAZCVBABY-WOJMPGIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C=CC=C/C=C/C2=CC=CC=C2

SMILES

C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2

1720-32-7

physical_description

Light yellow crystalline solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Synonyms

1,6 Diphenylhexatriene
1,6-Diphenyl-1,3,5-hexatriene
1,6-Diphenylhexatriene
Diphenylhexatriene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DPH interact with biological membranes?

A1: DPH exhibits a strong affinity for the hydrophobic core of lipid bilayers. Due to its lipophilic nature, it readily partitions into the membrane, aligning itself parallel to the acyl chains of phospholipids. [, , ]

Q2: What information can DPH fluorescence reveal about membrane properties?

A2: DPH fluorescence is highly sensitive to the surrounding microenvironment. Its fluorescence intensity and anisotropy (polarization) are commonly used to assess membrane fluidity, lipid order, and phase transitions. [, , , ]

Q3: Can DPH be used to study specific membrane domains or interactions?

A3: While DPH preferentially partitions into the hydrophobic core, its fluorescence can be influenced by interactions with other membrane components like cholesterol or proteins. Additionally, derivatives like TMA-DPH with charged headgroups can probe membrane-water interfaces. [, , ]

Q4: What is the molecular formula and weight of DPH?

A4: DPH has a molecular formula of C18H16 and a molecular weight of 232.32 g/mol.

Q5: What are the characteristic absorption and emission wavelengths of DPH?

A5: DPH typically exhibits an absorption maximum around 355 nm and an emission maximum around 430 nm. [, ]

Q6: Is DPH compatible with different lipid compositions?

A7: DPH has been successfully incorporated into a wide range of lipid bilayers, including those composed of phosphatidylcholine, sphingomyelin, and various other phospholipids. [, , ]

Q7: How does temperature affect DPH fluorescence in membranes?

A8: Temperature significantly impacts DPH fluorescence anisotropy. As temperature increases, membrane fluidity increases, leading to a decrease in DPH anisotropy. [, ]

Q8: Can DPH be used to study phase transitions in lipid membranes?

A9: Yes, DPH anisotropy exhibits characteristic changes at lipid phase transition temperatures, making it a valuable tool for studying these transitions. [, , ]

Q9: Does DPH possess any catalytic properties?

A9: DPH is not known to possess any inherent catalytic properties. Its primary use is as a fluorescent probe.

Q10: Have computational methods been used to study DPH?

A11: Yes, computational studies have been conducted to investigate the conformational dynamics of DPH, its excited state properties, and its interactions with lipid bilayers. [, , ]

Q11: How do structural modifications to DPH affect its properties?

A12: Modifications to the DPH structure, such as the addition of charged groups or alterations in the phenyl ring substituents, can significantly impact its membrane localization, fluorescence properties, and interactions with other molecules. [, , ]

Q12: How stable is DPH in solution?

A13: DPH can be susceptible to photobleaching and oxidation. It is generally recommended to store DPH solutions in the dark and under inert conditions to minimize degradation. [, ]

Q13: What are the common methods for quantifying DPH in samples?

A14: Spectroscopic techniques, primarily fluorescence spectroscopy, are widely used for both qualitative and quantitative analysis of DPH. [, ]

Q14: What is the environmental impact of DPH?

A15: While DPH is not widely considered a major environmental pollutant, responsible waste disposal practices are crucial to minimize potential ecological risks. []

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